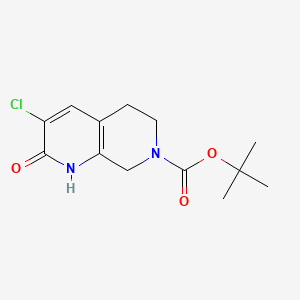
Tert-butyl 3-chloro-2-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To improve reaction efficiency and scalability.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to enhance the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Reduction reactions: To reduce the oxo group to a hydroxyl group.
Oxidation reactions: To further oxidize the compound to different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying its biological activity and potential as a drug candidate.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
- tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Uniqueness
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific naphthyridine core structure, which can impart distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H17ClN2O3 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17) |
Clé InChI |
WPDMXVHDUIVSHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















